molecular formula C14H11ClO B1316947 4'-Methylbiphenyl-2-carbonyl chloride CAS No. 114772-35-9

4'-Methylbiphenyl-2-carbonyl chloride

Cat. No. B1316947
M. Wt: 230.69 g/mol
InChI Key: CWYDJVNQLOTFNE-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-2-carbonyl chloride is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4’-Methylbiphenyl-2-carbonyl chloride involves the reaction of 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride at 20℃ for 5.5 hours . This reaction yields 4’-methylbiphenyl-2-carboxylic acid t-butyl ester, which is used directly in the next step .


Molecular Structure Analysis

The molecular structure of 4’-Methylbiphenyl-2-carbonyl chloride consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 230.689 Da .

Scientific Research Applications

Fluorescent Chloride Sensor

4'-Methylbiphenyl-2-carbonyl chloride derivatives, such as methyl 2′-aminobiphenyl-4-carboxylate, have been synthesized and utilized as optical chloride sensors. The selective nitration at the 2′ position of the biphenyl system, followed by reduction, produces compounds that exhibit blue emission in organic solvents. This emission shifts to bright green in the presence of chloride ions, making these derivatives useful in chloride sensing applications as evidenced by various spectroscopic techniques (Das et al., 2021).

Cross-Coupling Reactions

4'-Methylbiphenyl-2-carbonyl chloride derivatives are also involved in various cross-coupling reactions. Di(2-pyridyl)methylamine-based palladium dichloride complexes have been utilized as catalysts for different types of cross-coupling reactions in water or aqueous solvents. These reactions are significant in synthesizing important intermediates, such as 4′-methylbiphenyl-2-carbonitrile and 4-biphenylacetic acid, under aqueous and aerobic conditions, contributing to the field of green chemistry (Nájera et al., 2004).

Hydrothermal Synthesis Method

The compound has been used in the hydrothermal synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole. This method is notable for its high yield and purity of the product without the need for further recrystallization, marking it as a clean and safe synthetic approach (Wang et al., 2013).

Carbonylation Reactions

4'-Methylbiphenyl-2-carbonyl chloride is involved in palladium-catalyzed carbonylation reactions to produce phenyl esters from aryl chlorides. These phenyl esters are versatile in creating a variety of carbonyl derivatives, showcasing a method for the direct preparation of alkyl esters and carboxylic acids under mild conditions and atmospheric pressure (Watson et al., 2008).

Safety And Hazards

When handling 4’-Methylbiphenyl-2-carbonyl chloride, it is advised to avoid breathing in mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be worn, and the area should be well-ventilated . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

2-(4-methylphenyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDJVNQLOTFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560149
Record name 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylbiphenyl-2-carbonyl chloride

CAS RN

114772-35-9
Record name 4′-Methyl[1,1′-biphenyl]-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MG Shinde, SJ Modi, VM Kulkarni - Journal of Applied …, 2017 - japsonline.com
Various 2-(4'-methyl-N-phenyl substituted)-1, 1'-biphenyl-2-ylcarboxamido-2-oxoethyl nitrate analogues were synthesized and evaluated for analgesic, anti-inflammatory, ulcerogenic …
Number of citations: 10 japsonline.com
SSK DEOKAR, VM KULKARNI - Citeseer
… 4'-methylbiphenyl-2-carbonyl chloride (3) was prepared by reaction of 4'methylbiphenyl-2-carboxylic acid (2) with thionyl chloride. Starting from (3), biphenyl analogs (3a-3y) were …
Number of citations: 2 citeseerx.ist.psu.edu

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